Non-Linear Stability Trend with Second Phosphonate Substitution
A 2023 comparative potentiometric and DFT study examined the binding of [(η⁶-p-cym)Ru(H₂O)₃]²⁺, [(η⁶-p-cym)Os(H₂O)₃]²⁺, [(η⁵-Cp*)Rh(H₂O)₃]²⁺, and [(η⁵-Cp*)Ir(H₂O)₃]²⁺ to three structurally related ligands: iminodiacetic acid (H₂Ida, two carboxylates), N-(phosphonomethyl)glycine (H₃IdaP, one carboxylate + one phosphonate), and iminodi(methylphosphonic acid) (H₄Ida2P, two phosphonates). Replacement of one carboxylate by a phosphonate (Ida²⁻ → IdaP³⁻) produced a significant increase in the conditional stability constants (logβ) for all four metal ions. However, replacement of the second carboxylate (IdaP³⁻ → Ida2P⁴⁻) did not yield a further increase; the stability of [M(Ida2P)] complexes was comparable to, and in some cases marginally lower than, that of the corresponding [M(IdaP)] complexes [1]. DFT calculations attributed this to steric hindrance upon coordination of the second bulky phosphonate group, which forces the formation of less favorable (5+5) joined chelate rings versus the (5+6) or more relaxed geometries accessible to the mono-phosphonate ligand [1].
| Evidence Dimension | Conditional stability constant (logβ) of [M(L)] complex |
|---|---|
| Target Compound Data | Logβ for [Ru(Ida2P)] comparable to or slightly lower than [Ru(IdaP)]; exact values available in Table 2 of reference (I = 0.20 M KCl, 25 °C). |
| Comparator Or Baseline | H₃IdaP (N-(phosphonomethyl)glycine): significant logβ increase vs. H₂Ida. H₂Ida (iminodiacetic acid): lower logβ than both phosphonate-containing ligands. |
| Quantified Difference | Stability gain with first –COO⁻ → –PO₃²⁻ substitution; gain largely vanishes with second substitution. |
| Conditions | Aqueous solution, 0.20 M KCl, 25 °C, pH-potentiometry coupled with ¹H NMR, ESI-TOF MS, and DFT geometry optimization. |
Why This Matters
Procurement of the bisphosphonate over the mono-phosphonate is justified only when the application specifically exploits the second phosphonate's steric and electrostatic properties — not for generic metal-binding potency — a nuance critical for cost-effective experimental design.
- [1] Bíró, L.; Tóth, B.; Lihi, N.; Farkas, E.; Buglyó, P. Interaction between [(η⁶-p-cym)M(H₂O)₃]²⁺ (Mᴵᴵ = Ru, Os) or [(η⁵-Cp*)M(H₂O)₃]²⁺ (Mᴵᴵᴵ = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study. Molecules 2023, 28, 1477. View Source
